molecular formula C21H22N2O2 B5105325 N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide

Cat. No.: B5105325
M. Wt: 334.4 g/mol
InChI Key: IEJCDDPVSNZCAS-UHFFFAOYSA-N
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Description

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a methylphenyl group, and a propanamide functional group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Derivative: The synthesis begins with the preparation of 8-hydroxyquinoline, which is then functionalized at the 7-position to introduce the desired substituents.

    Introduction of the Methylphenyl Group: The next step involves the reaction of the functionalized quinoline with a suitable methylphenyl derivative under controlled conditions to form the intermediate compound.

    Amidation Reaction: The final step is the amidation reaction, where the intermediate compound is reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide: has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to chelate metal ions.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can chelate metal ions, disrupting metal-dependent biological processes. It may also interact with enzymes and receptors involved in inflammation and cancer progression.

    Pathways Involved: The chelation of metal ions can inhibit the activity of metalloenzymes, leading to antimicrobial effects. Additionally, the compound’s interaction with signaling pathways can modulate cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

  • Uniqueness : The presence of the 2-methylpropanamide group distinguishes it from other similar compounds, potentially imparting different chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13(2)21(25)23-18(16-8-6-14(3)7-9-16)17-11-10-15-5-4-12-22-19(15)20(17)24/h4-13,18,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCDDPVSNZCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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